3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c1-4-13-10(14)9-8(6-7(3)16-9)12-11(13)15-5-2/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLLRNSAULUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting material 3-ethyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can be synthesized through the interaction of 2-halo derivatives with sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Analogues and Their Properties
Key Observations :
Position 2 Modifications: The ethylsulfanyl group in the target compound contrasts with aryl (phenyl) substituents in TNKS inhibitors (e.g., compound 62), which confer nanomolar potency . Sulfur-containing groups may enhance metal-binding or redox activity. Amino groups (e.g., M1) are associated with antimalarial activity but may reduce metabolic stability compared to alkyl/aryl thioethers .
Position 6 Substitutions: Methyl (target compound) vs.
Additional Substituents :
- Trifluoromethyl benzyl groups () improve metabolic stability and selectivity via electron-withdrawing effects .
Pharmacological and Physicochemical Profiles
- Its simpler structure may favor synthetic accessibility over complex analogues.
- TNKS Inhibitors (e.g., compound 62): Aryl groups at position 2 contribute to π-π stacking in enzyme active sites, critical for nanomolar inhibition .
- Antimalarial Analogues (M1): The 2-amino group may interact with heme or parasite enzymes, though its exact mechanism remains unknown .
Biological Activity
3-Ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound exhibits diverse biological activities and potential applications in medicinal chemistry. Its unique structure includes an ethylsulfanyl group and a thieno[3,2-d]pyrimidine core, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Similar thienopyrimidine derivatives have demonstrated potent anticancer activity through several mechanisms:
- Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes involved in cell proliferation and survival. This inhibition leads to disruption of critical biochemical pathways that are essential for cancer cell growth and survival.
- Induction of Apoptosis : The interaction with molecular targets can trigger apoptotic pathways in cancer cells, leading to controlled cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest at specific phases, further contributing to their anticancer effects.
Biological Activities
Research indicates that 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibits several biological activities:
- Anticancer Activity : Thienopyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the growth of breast cancer and leukemia cells.
- Antimicrobial Properties : Some derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Studies
Several studies have explored the biological activities of thienopyrimidine derivatives:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyrimidine compounds for their anticancer properties. The results indicated that specific substitutions on the thienopyrimidine core significantly enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Activity Assessment : Research conducted on various thienopyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study established a structure-activity relationship (SAR) that highlighted the importance of the ethylsulfanyl group in enhancing antimicrobial potency .
Data Table: Biological Activities of Thienopyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
